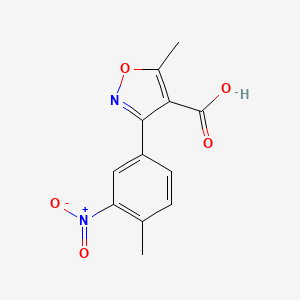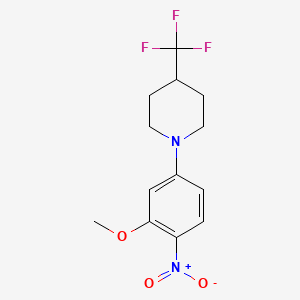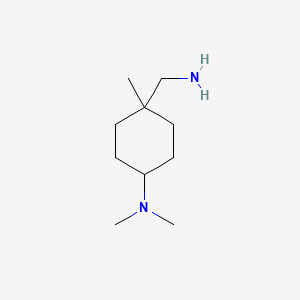
4-(Aminomethyl)-N,N,4-trimethylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-N,N,4-trimethylcyclohexanamine is an organic compound with a cyclohexane ring substituted with an aminomethyl group and three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N,N,4-trimethylcyclohexanamine can be achieved through several methods. One common approach involves the reductive amination of a suitable precursor, such as 4-(aminomethyl)benzoic acid, using reducing agents like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNBH3) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes, where a suitable catalyst, such as palladium on carbon (Pd/C), is used to facilitate the reduction of the precursor under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-N,N,4-trimethylcyclohexanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-N,N,4-trimethylcyclohexanamine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-N,N,4-trimethylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)benzoic acid: A structurally related compound with similar functional groups.
4-Aminocoumarin derivatives: Compounds with a similar aminomethyl group but different core structures.
Uniqueness
4-(Aminomethyl)-N,N,4-trimethylcyclohexanamine is unique due to its specific cyclohexane ring structure and the presence of multiple methyl groups, which may confer distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H22N2 |
|---|---|
Peso molecular |
170.30 g/mol |
Nombre IUPAC |
4-(aminomethyl)-N,N,4-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-10(8-11)6-4-9(5-7-10)12(2)3/h9H,4-8,11H2,1-3H3 |
Clave InChI |
KPLKSGJRMKDPAI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)N(C)C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[(4-Boc-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13699908.png)
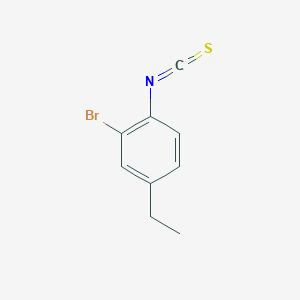
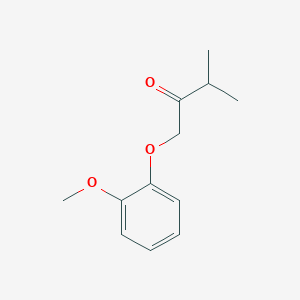
![Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate](/img/structure/B13699939.png)
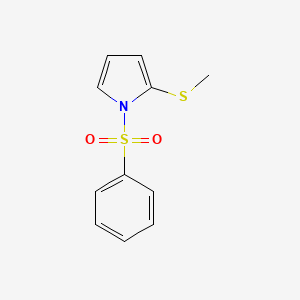
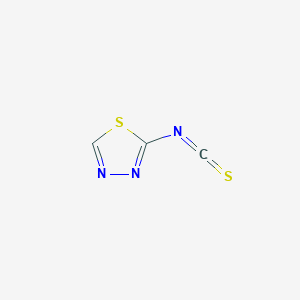
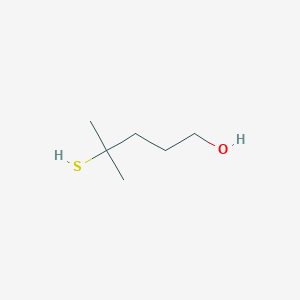
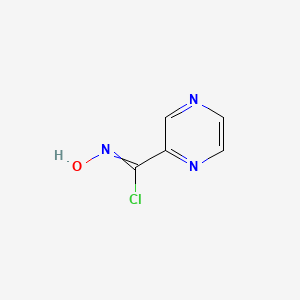

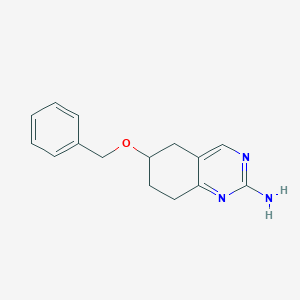
![5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699959.png)
![tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13699962.png)
